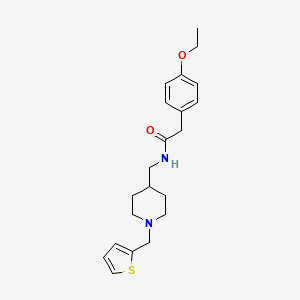
2-(4-ethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide, also known as ETP-101, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. ETP-101 is a small molecule that belongs to the class of piperidine derivatives, and it has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.
科学的研究の応用
Enzyme Inhibitory Activities : Research by Virk et al. (2018) focused on the synthesis of triazole analogues related to the compound . These compounds were evaluated for their potential to inhibit enzymes like carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase.
Pharmacological Characterization : Grimwood et al. (2011) described a κ-opioid receptor antagonist that shows high affinity and selectivity, suggesting potential applications in treating depression and addiction disorders.
Antimicrobial Activities : The study by Wardkhan et al. (2008) explored the synthesis of thiazole derivatives, indicating their application in combating bacterial and fungal infections.
Memory Enhancement : Research by Li Ming-zhu (2008) focused on synthesizing a compound similar in structure, studying its effects on memory enhancement in mice.
DNA and Protein Binding Studies : Raj (2020) investigated new paracetamol derivatives and their interactions with DNA and proteins, which can have implications in pharmaceutical development.
Herbicide Metabolism and Toxicology : Coleman et al. (2000) and Breaux (1987) studied the metabolism of chloroacetamide herbicides, which are structurally related to the compound , examining their effects on human and rat liver microsomes and plant seedlings.
Cardiovascular Activities : The study by Krauze et al. (2004) investigated nitriles of dihydropyridine derivatives, assessing their cardiovascular activity and electrochemical oxidation.
Antibacterial Potential : Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and oxadiazole cores, evaluating their antibacterial effectiveness.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-2-25-19-7-5-17(6-8-19)14-21(24)22-15-18-9-11-23(12-10-18)16-20-4-3-13-26-20/h3-8,13,18H,2,9-12,14-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWWQYZUNYECHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987017.png)
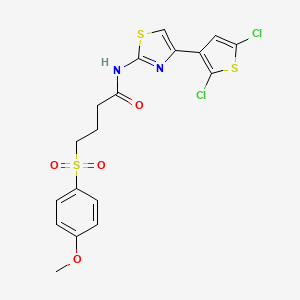
![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)
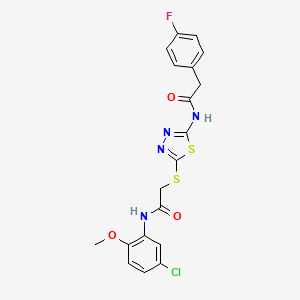
![[4-(1,1-Dioxothiazinan-2-yl)phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B2987024.png)
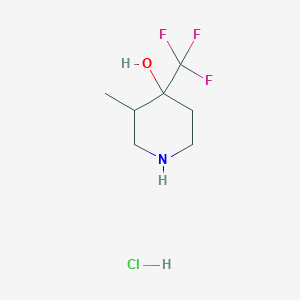
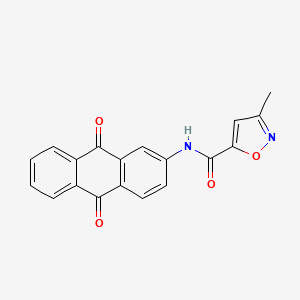
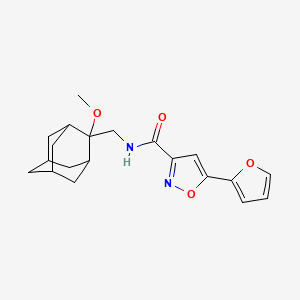
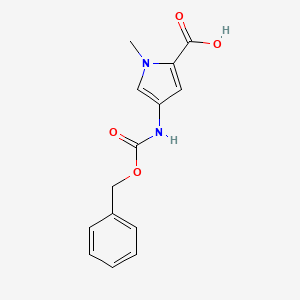

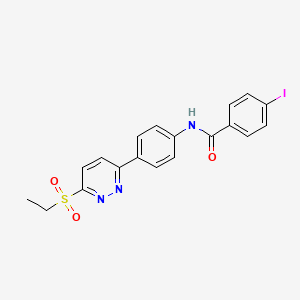
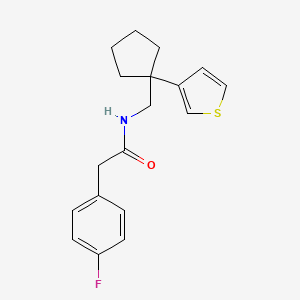
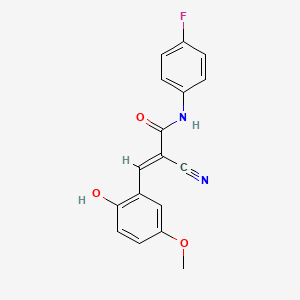
![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)